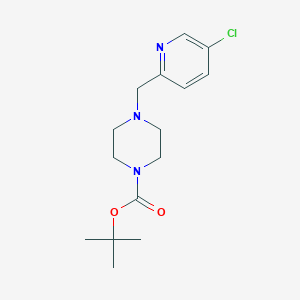

tert-Butyl 4-((5-chloropyridin-2-yl)methyl)piperazine-1-carboxylate

Descripción

tert-Butyl 4-((5-chloropyridin-2-yl)methyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H22ClN3O2 It is a piperazine derivative that features a tert-butyl ester group and a chloropyridinyl moiety

Propiedades

IUPAC Name |

tert-butyl 4-[(5-chloropyridin-2-yl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-13-5-4-12(16)10-17-13/h4-5,10H,6-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQYFEHGKDBSOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((5-chloropyridin-2-yl)methyl)piperazine-1-carboxylate typically involves the reaction of 5-chloropyridine-2-methanol with tert-butyl 4-piperazinecarboxylate. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 4-((5-chloropyridin-2-yl)methyl)piperazine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 4-((5-chloropyridin-2-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can lead to various substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry

tert-Butyl 4-((5-chloropyridin-2-yl)methyl)piperazine-1-carboxylate serves as an important intermediate in organic synthesis. It can undergo various chemical reactions, including:

- Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitutions.

- Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

These reactions are crucial for developing more complex chemical entities .

Biology

Research indicates that this compound may exhibit potential biological activities:

- Antimicrobial Activity: Studies suggest that derivatives of piperazine compounds can have antimicrobial properties, making them candidates for further investigation in drug development .

- Anticancer Properties: There is ongoing exploration into the anticancer potential of this compound and its derivatives, focusing on their ability to inhibit cancer cell growth .

Medicine

The therapeutic applications of tert-butyl 4-((5-chloropyridin-2-yl)methyl)piperazine-1-carboxylate are being actively researched:

- Drug Development: Its structure allows it to interact with biological targets such as enzymes or receptors, potentially modulating their activity, which is vital for developing new medications .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its role as an intermediate aids in synthesizing various products across different sectors, including pharmaceuticals and agrochemicals .

Case Studies

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-((5-chloropyridin-2-yl)methyl)piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the context of its use.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl 4-((5-chloropyrimidin-2-yl)methyl)piperazine-1-carboxylate

- tert-Butyl 4-((5-bromopyridin-2-yl)methyl)piperazine-1-carboxylate

- tert-Butyl 4-((5-fluoropyridin-2-yl)methyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-((5-chloropyridin-2-yl)methyl)piperazine-1-carboxylate is unique due to the presence of the chloropyridinyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

Tert-butyl 4-((5-chloropyridin-2-yl)methyl)piperazine-1-carboxylate (CAS No. 1266118-78-8) is a piperazine derivative that has gained attention due to its potential biological activities. This compound belongs to a broader class of piperazine derivatives known for their diverse pharmacological properties, including neuropharmacological effects, anti-inflammatory actions, and potential applications in treating various diseases.

- Molecular Formula : C15H21ClN2O2

- Molecular Weight : 296.79 g/mol

- Structure : The compound features a tert-butyl group, a piperazine ring, and a chloropyridine moiety, which contribute to its biological activity.

Biological Activity Overview

The biological activity of tert-butyl 4-((5-chloropyridin-2-yl)methyl)piperazine-1-carboxylate has been evaluated in various studies, highlighting its potential therapeutic effects.

Neuropharmacological Effects

Research has indicated that piperazine derivatives can exhibit significant neuropharmacological activities. For instance, studies have shown that similar compounds possess anxiolytic and antidepressant-like properties through modulation of serotonergic pathways. Specifically, the compound LQFM104, a piperazine derivative, demonstrated anxiolytic effects by increasing time spent in the center of the open field test (OFT) and decreasing immobility times in forced swim tests (FST) and tail suspension tests (TST) .

Anti-inflammatory and Antitumor Activities

Piperazine derivatives have also been studied for their anti-inflammatory and anticancer properties. Compounds with similar structural motifs have shown the ability to inhibit pro-inflammatory cytokines and exhibit cytotoxic effects against various cancer cell lines. For example, certain piperazine derivatives have been noted for their ability to inhibit IL-1β release in human macrophages, suggesting potential applications in inflammatory diseases .

In Vitro Studies

In vitro studies have evaluated the pharmacological properties of related compounds. For instance, a study on benzimidazole derivatives demonstrated that modifications in the structure could lead to enhanced anti-pyroptotic activity, suggesting that similar structural modifications in tert-butyl 4-((5-chloropyridin-2-yl)methyl)piperazine-1-carboxylate could yield beneficial effects .

Case Studies

- Case Study on Antidepressant Activity :

- Case Study on Anti-inflammatory Activity :

Data Table: Biological Activities of Piperazine Derivatives

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-((5-chloropyridin-2-yl)methyl)piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl piperazine-1-carboxylate derivatives with halogenated pyridines (e.g., 5-chloro-2-chloromethylpyridine) in solvents like 1,4-dioxane or THF. Potassium carbonate is frequently used as a base to deprotonate the piperazine nitrogen, enabling substitution at the chlorinated pyridine moiety. Reaction conditions vary: temperatures range from reflux (110°C) to room temperature, with yields between 78% and 88.7% depending on reaction time and purification methods (e.g., silica gel chromatography) .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm substituent integration and connectivity. For example, tert-butyl protons appear as a singlet (~1.46 ppm), and piperazine protons resonate between 3.0–3.8 ppm .

- Mass spectrometry (LCMS/HRMS) : Validates molecular weight (e.g., HRMS m/z 341.1972 [M+H]+) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for confirming regioselectivity in substitution reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound?

Yield optimization requires systematic adjustments:

- Temperature and time : Higher temperatures (110°C) with extended reaction times (12 h) improve conversion but may increase side products. Shorter reflux periods (1.5–4 h) balance yield and purity .

- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilicity, while THF may reduce by-product formation .

- Purification : Gradient silica chromatography (hexane:ethyl acetate) effectively isolates the target compound from unreacted starting materials .

Q. What methodologies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

Contradictions often arise from overlapping signals or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves ambiguous proton-proton and carbon-proton correlations .

- HRMS isotope pattern analysis : Distinguishes molecular ion peaks from adducts .

- Comparative crystallography : Cross-referencing experimental X-ray data (e.g., space group P21/n, unit cell parameters) with predicted models validates structural assignments .

Q. How can X-ray crystallography be applied to determine the stereochemistry of this compound?

Single-crystal X-ray diffraction provides unambiguous stereochemical

- Data collection : Use MoKα radiation (λ = 0.71073 Å) and CCD detectors to measure reflections (θ range: 2.5–28.1°).

- Refinement : Full-matrix least-squares refinement (R factor <0.05) resolves bond lengths, angles, and torsional parameters. For example, piperazine ring puckering and tert-butyl group orientation are quantified via atomic displacement parameters .

Q. What are the common by-products observed during the synthesis, and how can they be minimized?

Common by-products include:

- Di-substituted piperazines : Formed via over-alkylation. Mitigation: Use stoichiometric control (1:1 molar ratio of piperazine to halide) .

- De-tert-butylated intermediates : Result from acidic or high-temperature conditions. Mitigation: Avoid prolonged heating and use mild bases (e.g., KCO instead of NaOH) .

- Oxidation products : Prevent by conducting reactions under inert atmospheres (N/Ar) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.